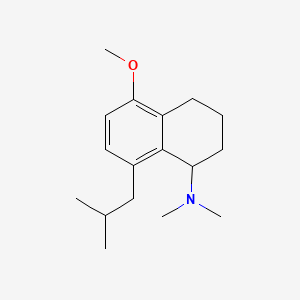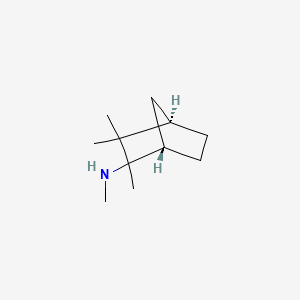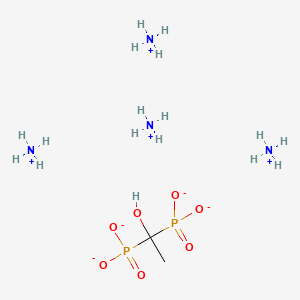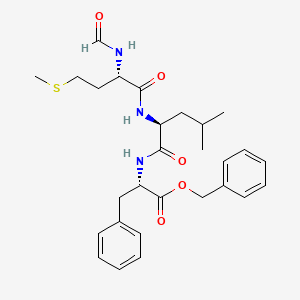
5,5-Dimethylhept-3-yne-2,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-3-heptyne-2,6-diol is an organic compound with the molecular formula C9H16O2 It is characterized by the presence of a triple bond (alkyne) and two hydroxyl groups (diol) on a heptyne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-heptyne-2,6-diol typically involves the alkylation of acetylene derivatives followed by hydroxylation. One common method includes the reaction of 5,5-dimethyl-1-hexyne with formaldehyde in the presence of a base to form the desired diol .
Industrial Production Methods
Industrial production of 5,5-Dimethyl-3-heptyne-2,6-diol may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-3-heptyne-2,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting hydroxyl groups to halides.
Major Products
Oxidation: Formation of 5,5-dimethyl-3-heptanone or 5,5-dimethyl-3-heptanoic acid.
Reduction: Formation of 5,5-dimethyl-3-heptene or 5,5-dimethylheptane.
Substitution: Formation of 5,5-dimethyl-3-heptyne-2,6-dichloride or 5,5-dimethyl-3-heptyne-2,6-dibromide.
Scientific Research Applications
5,5-Dimethyl-3-heptyne-2,6-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-3-heptyne-2,6-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The alkyne moiety can also participate in reactions with nucleophiles, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-3-heptyne: Similar structure but lacks hydroxyl groups.
3-Heptyne-2,6-diol: Similar structure but without the dimethyl substitution at the 5-position.
5,5-Dimethyl-3-heptanol: Similar structure but with a single hydroxyl group and no triple bond.
Uniqueness
Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
61228-11-3 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
5,5-dimethylhept-3-yne-2,6-diol |
InChI |
InChI=1S/C9H16O2/c1-7(10)5-6-9(3,4)8(2)11/h7-8,10-11H,1-4H3 |
InChI Key |
KXNQCOMPVJNIQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CC(C)(C)C(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5R)-5-[(1R)-2-chloro-1-hydroxyethyl]oxolane-2,3,4-trione](/img/structure/B13808909.png)








![3,5-Dibromo-2-[[[(3-butoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13808956.png)
![3,5-Diiodo-2-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808961.png)

